4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
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Overview
Description
4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzothiazole core with methoxy groups at positions 4 and 7, and a piperidinyl group substituted with a thiomorpholine-4-carbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of methoxy groups at the 4 and 7 positions. The piperidinyl group is then attached, and finally, the thiomorpholine-4-carbonyl moiety is introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thiomorpholine moiety can be reduced to an alcohol.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, modulating their activity. The methoxy and thiomorpholine groups can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Aminobenzothiazole: A derivative with an amino group at position 2.
4,7-Dimethoxybenzothiazole: Lacks the piperidinyl and thiomorpholine moieties.
Uniqueness
4,7-dimethoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, piperidinyl, and thiomorpholine groups enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
[1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-24-14-5-6-15(25-2)17-16(14)20-19(27-17)22-7-3-4-13(12-22)18(23)21-8-10-26-11-9-21/h5-6,13H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARMVCKBIFZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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